molecular formula C15H16ClNO2 B6594354 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol CAS No. 1019577-99-1

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol

Cat. No.: B6594354
CAS No.: 1019577-99-1
M. Wt: 277.74 g/mol
InChI Key: ZRLUKHAAALDVSY-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol is a phenolic derivative characterized by a central aminomethylphenol backbone with substituents including a 4-chloro, 2-methoxy, and 5-methyl group on the phenyl ring. Its molecular formula is C₁₅H₁₅ClNO₂, with a calculated molecular weight of 276.74 g/mol.

Properties

IUPAC Name

2-[(4-chloro-2-methoxy-5-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-10-7-13(15(19-2)8-12(10)16)17-9-11-5-3-4-6-14(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLUKHAAALDVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191878
Record name 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019577-99-1
Record name 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019577-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-methoxy-5-methylphenol, with an appropriate amine. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol (CAS 259209-20-6)

  • Molecular Formula: C₁₃H₁₁Cl₂NO
  • Molecular Weight : 268.14 g/mol
  • Key Differences : Replaces the 4-chloro-2-methoxy-5-methylphenyl group with a 2-chlorophenyl moiety.
  • Dichloro substitution may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide (CAS 923897-58-9)

  • Molecular Formula: C₁₁H₁₂Cl₂NO₂
  • Molecular Weight : 277.13 g/mol
  • Key Differences: Replaces the aminomethylphenol backbone with a propanamide group.
  • However, the lack of a phenolic -OH group may reduce antioxidant or metal-chelating activity .

Analogues with Heterocyclic Modifications

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol

  • Molecular Formula : C₂₄H₂₀ClN₃O₄
  • Molecular Weight : 466.89 g/mol
  • Key Differences : Incorporates a pyrimidine ring and a benzyloxy group.
  • Implications: The pyrimidine ring enhances π-π stacking interactions with biological targets, such as enzymes or DNA. The increased molecular weight and complexity may limit bioavailability compared to simpler phenolic derivatives .

Phenolic Derivatives with Antitumor Activity (from Traditional Medicine)

Compounds isolated from Pleione bulbocodioides (e.g., 4-(methoxymethyl)phenol and p-hydroxyphenylacetic acid methyl ester) share phenolic frameworks with the target compound. These analogues exhibit moderate antitumor activity against LA795 cells, suggesting that the phenolic -OH and chloro/methoxy substituents may synergize to inhibit cancer cell proliferation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity Insights
Target Compound C₁₅H₁₅ClNO₂ 276.74 4-Cl, 2-OCH₃, 5-CH₃ on phenyl; aminomethylphenol Likely modulates enzyme/receptor interactions
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol C₁₃H₁₁Cl₂NO 268.14 2-Cl on phenyl; aminomethylphenol Enhanced lipophilicity
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide C₁₁H₁₂Cl₂NO₂ 277.13 4-Cl, 2-OCH₃, 5-CH₃ on phenyl; propanamide Improved target specificity
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol C₂₄H₂₀ClN₃O₄ 466.89 Pyrimidine ring, 4-OCH₃ phenoxy, 2-Cl benzyloxy DNA/enzyme interaction via π-π stacking
Phenolic derivatives from Pleione bulbocodioides Varied 150–300 Methoxy, hydroxy, and alkyl groups on aromatic systems Antitumor (LA795 cell inhibition)

Key Findings and Implications

Substituent Effects : Chloro and methoxy groups enhance lipophilicity and electron-withdrawing effects, influencing bioavailability and target binding.

Backbone Modifications: Replacement of the phenolic -OH with amide or heterocyclic groups alters hydrogen-bonding capacity and steric interactions.

Research Gaps : Direct pharmacological data for the target compound are lacking. Future studies should prioritize synthesis, solubility profiling, and in vitro screening against disease-relevant targets.

Biological Activity

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol, also known by its CAS number 1019577-99-1, is an organic compound characterized by a complex structure that includes a phenolic group, a chloro substituent, and a methoxy group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C15H16ClNO2
  • Molecular Weight : 277.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzyme inhibition and receptor modulation. The compound may inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been explored for its potential anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds often exhibit significant antimicrobial activity. For example, the compound's structural analogs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to phenolic structures can enhance their bioactivity, suggesting that similar modifications to this compound could yield compounds with improved antimicrobial properties .

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The compound is used as an intermediate in the synthesis of more complex organic molecules and has applications in medicinal chemistry as a biochemical probe .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli,
Anti-inflammatoryPotential inhibition of inflammatory cytokines,
Enzyme InhibitionPossible inhibition of specific enzymes,

Future Directions in Research

Further studies are needed to clarify the specific mechanisms by which this compound exerts its biological effects. This includes:

  • In vitro and in vivo studies to assess its efficacy against various pathogens.
  • Mechanistic studies to elucidate the pathways involved in its anti-inflammatory actions.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

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